![molecular formula C7H10N4O B6144355 5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine CAS No. 1050886-14-0](/img/structure/B6144355.png)
5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine group. It has the molecular formula C₇H₁₀N₄O and a molecular weight of 166.18 g/mol. This compound is characterized by the presence of a hydroxyimino group attached to an ethyl chain, which is further connected to a methylpyrimidin-2-amine structure.
Preparation Methods
The synthesis of 5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine involves several steps. One common method includes the reaction of 4-methylpyrimidin-2-amine with an appropriate oxime precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where the hydroxyimino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, affecting their function. The compound may also interact with nucleic acids, influencing gene expression and cellular processes .
Comparison with Similar Compounds
5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the position or nature of substituents.
Ethyl cyanohydroxyiminoacetate: This compound has a similar hydroxyimino group but is used primarily in peptide synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1050886-14-0 |
|---|---|
Molecular Formula |
C7H10N4O |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-[1-(2-amino-4-methylpyrimidin-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H10N4O/c1-4-6(5(2)11-12)3-9-7(8)10-4/h3,12H,1-2H3,(H2,8,9,10) |
InChI Key |
BVEHPLGWBSQSDU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1C(=NO)C)N |
Isomeric SMILES |
CC1=NC(=NC=C1/C(=N/O)/C)N |
Canonical SMILES |
CC1=NC(=NC=C1C(=NO)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


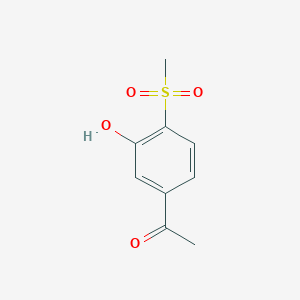
![{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine](/img/structure/B6144288.png)
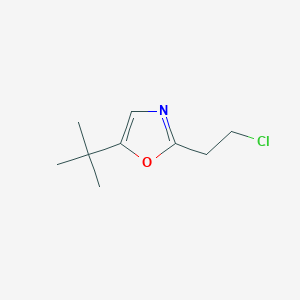
![tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate](/img/structure/B6144298.png)

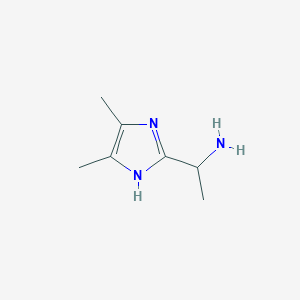
![2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6144314.png)
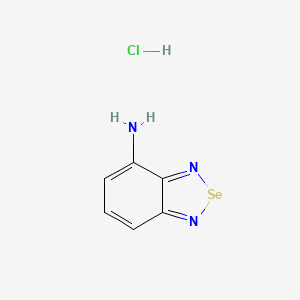
![2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B6144337.png)
![2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B6144343.png)
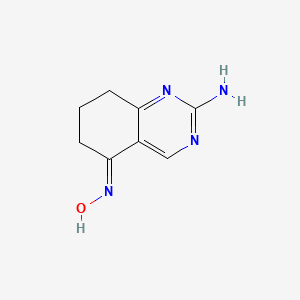

![2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B6144374.png)

